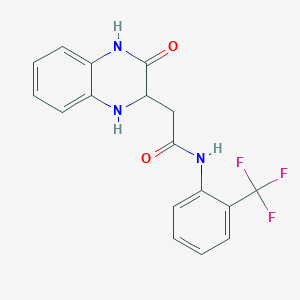

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound belongs to the quinoxaline-acetamide class, characterized by a 1,2,3,4-tetrahydroquinoxalin-3-one core linked to an N-(2-(trifluoromethyl)phenyl)acetamide moiety. The trifluoromethyl (CF₃) group at the ortho position of the phenyl ring distinguishes it from positional isomers (e.g., meta- or para-substituted analogs).

Propriétés

IUPAC Name |

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2/c18-17(19,20)10-5-1-2-6-11(10)22-15(24)9-14-16(25)23-13-8-4-3-7-12(13)21-14/h1-8,14,21H,9H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRCUEDAJYXRRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386318 | |

| Record name | F0158-0023 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-61-7 | |

| Record name | F0158-0023 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal.

Acylation: The resulting quinoxaline derivative is then acylated using an appropriate acylating agent, such as acetic anhydride, to introduce the acetamide group.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating reagent, such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halides (e.g., bromine or iodine) and nucleophiles (e.g., amines or thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have indicated that compounds with a tetrahydroquinoxaline core exhibit significant antimicrobial properties. Research has shown that the incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of such compounds, making them promising candidates for developing new antibiotics .

- Anticancer Properties :

-

Neuroprotective Effects :

- Research indicates that derivatives of tetrahydroquinoxaline may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The compound's ability to scavenge free radicals could be beneficial in protecting neuronal cells from damage .

Pharmacological Insights

- Enzyme Inhibition :

- Receptor Modulation :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

-

Antimicrobial Efficacy Study :

- A recent study evaluated the antimicrobial activity of various tetrahydroquinoxaline derivatives against a panel of bacteria and fungi. The results demonstrated that compounds similar to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exhibited notable inhibitory effects on pathogenic strains, suggesting potential for development into new antimicrobial agents .

- Neuroprotective Mechanism Investigation :

Mécanisme D'action

The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of the Trifluoromethyl Group

- N-(3-(Trifluoromethyl)phenyl) Analog (CAS 312713-63-6)

Substitution at the meta position reduces steric hindrance compared to the ortho-CF₃ group in the target compound. Meta-substitution may enhance solubility and bioavailability due to decreased molecular planarity . - However, para isomers often exhibit higher melting points and lower solubility than ortho analogs .

Halogen-Substituted Analogs

- N-[2-Chloro-5-(trifluoromethyl)phenyl] Analog (CAS 1008946-71-1)

The addition of a chlorine atom at the 2-position introduces steric and electronic effects. Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding), while the combined Cl/CF₃ substitution could improve pesticidal activity, as seen in flutolanil analogs .

Modified Core Structures

- Benzoyl-Substituted Quinoxaline (CAS 1219434-60-2) Incorporation of a benzoyl group at the 1-position of the quinoxaline ring increases molecular rigidity and lipophilicity (logP ~3.5). This modification may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Tetrahydrobenzo[b]thiophene Hybrid (CAS Not Specified) Replacement of the quinoxaline core with a tetrahydrobenzo[b]thiophene system introduces sulfur-based hydrogen bonding.

Table 1: Comparative Data for Key Analogs

Activité Biologique

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 353.33 g/mol. The presence of the trifluoromethyl group is notable for its influence on biological activity and metabolic stability.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethyl group enhances interactions with target enzymes, potentially increasing the compound's inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX) .

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this derivative may also exhibit such effects. The incorporation of fluorine atoms has been linked to increased anticonvulsant activity .

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .

Biological Activity Data

| Activity Type | Effect | IC50 Value (μM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | Moderate | 19.2 | |

| LOX-5 Inhibition | Moderate | 13.2 | |

| Cytotoxicity (MCF-7) | Significant | N/A | |

| Anticonvulsant Activity | Moderate | N/A |

Case Studies and Research Findings

- In Vitro Studies : A study focused on similar compounds showed that modifications in the phenyl substituent significantly affected enzyme inhibition and cytotoxicity profiles. The presence of electron-withdrawing groups like trifluoromethyl enhanced the activity against COX and LOX enzymes .

- Anticonvulsant Screening : In a screening project involving derivatives with similar structures, the introduction of fluorine was critical for enhancing anticonvulsant activity in animal models. The data suggested that compounds with such modifications could provide neuroprotective benefits without significant neurotoxicity .

- Molecular Docking Studies : Molecular docking simulations indicated strong binding affinities between the compound and target proteins involved in inflammatory pathways, suggesting a rational basis for its observed biological activities .

Q & A

Q. Optimization factors :

- Temperature : Lower temperatures (0–5°C) during amide coupling minimize side reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but require strict anhydrous conditions .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Basic

- NMR : ¹H and ¹³C NMR confirm regiochemistry of substituents. The trifluoromethyl group (δ ~120–125 ppm in ¹³C) and quinoxaline protons (δ 6.8–7.5 ppm in ¹H) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.1243) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity. Retention time consistency across batches indicates reproducibility .

How can researchers design assays to evaluate its biological activity?

Q. Advanced

- Enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of COX-2 or kinases. IC₅₀ values should be compared to reference inhibitors (e.g., Celecoxib for COX-2) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Normalize results to positive controls (e.g., Doxorubicin) .

- Solubility : Pre-saturate in DMSO (<1% final concentration) to avoid solvent interference .

How do structural analogs with varying substituents impact bioactivity?

Advanced

Substituent effects are critical for SAR:

| Substituent (R) | Activity (IC₅₀, COX-2) | Source |

|---|---|---|

| 4-Fluorophenoxy | 0.8 µM | |

| 4-Methoxyphenyl | 1.2 µM | |

| 3-Nitrobenzoyl | 2.5 µM |

Q. Key trends :

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance target binding but may reduce solubility.

- Bulky substituents (e.g., p-tolyl) lower activity due to steric hindrance .

What strategies resolve low yield during the final coupling step?

Advanced

Common issues and solutions:

- Incomplete activation : Use HOBt or HOAt as coupling additives to improve carbodiimide efficiency .

- Moisture sensitivity : Employ Schlenk techniques or molecular sieves to maintain anhydrous conditions .

- Byproduct formation : Optimize stoichiometry (1.2 eq acylating agent) and monitor via TLC (hexane:EtOAc 3:1, Rf ~0.4) .

How to address contradictions in substituent effect data across studies?

Advanced

Discrepancies often arise from assay conditions:

- pH dependence : Ionizable groups (e.g., -NH) may protonate, altering binding in buffers (e.g., PBS vs. HEPES) .

- Membrane permeability : LogP differences (e.g., -CF₃ increases hydrophobicity) affect intracellular accumulation .

Resolution : Standardize assays using isogenic cell lines and identical buffer systems .

What computational methods predict binding modes with biological targets?

Q. Advanced

- Docking : Use AutoDock Vina with COX-2 (PDB: 5KIR) or kinase structures. The acetamide moiety often forms hydrogen bonds with catalytic lysine residues .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

How to validate target engagement in cellular models?

Q. Advanced

- CETSA : Measure thermal stabilization of target proteins (e.g., COX-2) in lysates after compound treatment (10 µM, 1 hr) .

- BRET : Bioluminescence resonance energy transfer assays quantify real-time interactions in live cells .

What are the challenges in scaling up purification?

Q. Advanced

- Column overload : Replace silica gel with preparative HPLC (C18, 20 µm particles) for >1 g batches .

- Crystallization : Use anti-solvent addition (water into ethanol) with controlled cooling (1°C/min) to avoid oiling out .

How to prioritize analogs for preclinical development?

Q. Advanced

- ADMET : Calculate QikProp descriptors (e.g., CNS permeability: -2 < PSA < 60 Ų).

- In vivo PK : Plasma stability (t₁/₂ >2 hr in mouse plasma) and oral bioavailability (F >20% in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.